D-(-)-Pantolactone

Catalog No.
S538605
CAS No.
599-04-2
M.F
C6H10O3
M. Wt
130.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-(-)-Pantolactone

CAS Number

599-04-2

Product Name

D-(-)-Pantolactone

IUPAC Name

(3R)-3-hydroxy-4,4-dimethyloxolan-2-one

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

InChI

InChI=1S/C6H10O3/c1-6(2)3-9-5(8)4(6)7/h4,7H,3H2,1-2H3/t4-/m0/s1

InChI Key

SERHXTVXHNVDKA-BYPYZUCNSA-N

SMILES

CC1(COC(=O)C1O)C

Solubility

Soluble in DMSO

Synonyms

2,4-dihydroxy-3,3-dimethylbutyric acid gamma-lactone, pantolactone, pantolactone, (R)-isomer, pantolactone, (S)-isomer, pantolactone, 2-(14)C-labeled cpd, (+,-)-isomer, pantoyl lactone

Canonical SMILES

CC1(COC(=O)C1O)C

Isomeric SMILES

CC1(COC(=O)[C@@H]1O)C

Description

The exact mass of the compound Pantolactone is 130.063 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Lactones - Supplementary Records. It belongs to the ontological category of butan-4-olide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Chiral Auxiliary in Organic Synthesis:

Pantolactone exists in two enantiomeric forms, (R)-pantolactone and (S)-pantolactone. These mirror-image molecules possess unique properties that make them valuable as chiral auxiliaries in organic synthesis []. Chiral auxiliaries are temporary directing groups used in reactions to control the stereochemistry of the final product. By attaching a chiral auxiliary like pantolactone to a starting material, chemists can influence the formation of specific stereoisomers, which are crucial for many drugs and other biological molecules [].

Here's a link to a scientific article discussing the synthesis and applications of both enantiomers of pantolactone as chiral auxiliaries: []

Potential Biological Activities:

Research suggests that pantolactone might exhibit various biological activities. Studies have investigated its potential as an:

  • Antimicrobial Agent: Some studies have explored the antimicrobial properties of pantolactone against certain bacteria and fungi. However, more research is necessary to understand its efficacy and mechanism of action.
  • Antioxidant: Pantolactone might possess antioxidant properties, potentially offering protection against cell damage caused by free radicals. However, further investigation is needed to confirm its effectiveness.

D-(-)-Pantolactone, also known as (R)-3-hydroxy-4,4-dimethyldihydrofuran-2(3H)-one, is a chiral compound with the molecular formula C₆H₁₀O₃ and a molecular weight of 130.14 g/mol. It appears as a white crystalline powder with a melting point of approximately 91 °C and is hygroscopic in nature. D-(-)-Pantolactone is a key intermediate in the synthesis of D-pantothenic acid, commonly known as vitamin B5, and serves as a chiral auxiliary in various asymmetric synthesis reactions .

, primarily involving hydrolysis and oxidation. It can be synthesized through the biocatalytic kinetic resolution of D,L-pantolactone using recombinant enzymes such as D-lactonase, which selectively hydrolyzes the racemic mixture to yield the desired enantiomer with high enantioselectivity . Additionally, it can undergo oxidation to form ketopantothenic acid, which is another important derivative in biochemical pathways .

D-(-)-Pantolactone exhibits significant biological activity, particularly as a precursor to D-pantothenic acid. This vitamin is essential for various metabolic functions in living organisms, including the synthesis of coenzyme A, which plays a critical role in fatty acid metabolism and energy production. Furthermore, studies have indicated that D-(-)-pantolactone may influence metabolic pathways in Saccharomyces cerevisiae (baker's yeast), highlighting its importance in both pharmaceutical and nutritional contexts .

Several methods have been developed for synthesizing D-(-)-pantolactone:

  • Biocatalytic Kinetic Resolution: Utilizing recombinant enzymes such as D-lactonase from Escherichia coli allows for efficient separation of enantiomers from racemic mixtures .
  • Chemical Synthesis: A method involves the reaction of hydroxypivaldehyde with hydrocyanic acid to form cyanohydrin, followed by hydrolysis under controlled conditions to yield D-(-)-pantolactone with high yields exceeding 90% .
  • Multi-step Enzymatic Preparation: This method employs a cascade reaction involving oxidation steps to convert L-pantolactone into D-(-)-pantolactone using specific enzymes designed for stereoselectivity .

D-(-)-Pantolactone has diverse applications:

  • Pharmaceuticals: It serves as an intermediate in synthesizing various bioactive compounds, including vitamins and pheromones.
  • Chiral Auxiliary: In asymmetric synthesis, it acts as a chiral starting material facilitating the creation of complex organic molecules.
  • Nutritional Supplements: As a precursor to pantothenic acid, it plays a role in dietary supplements aimed at enhancing metabolic health .

Research has focused on the interactions of D-(-)-pantolactone within metabolic pathways, particularly its conversion to pantothenic acid and its derivatives. Studies indicate that it may influence enzymatic activities related to energy metabolism and fatty acid synthesis. The compound's interaction with specific enzymes has been explored to optimize its use in biocatalytic processes for producing high-value compounds from simpler substrates .

D-(-)-Pantolactone shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructure TypeUnique Features
L-PantolactoneEnantiomerLess active in biological pathways compared to D-form
Pantothenic Acid (Vitamin B5)DerivativeActive form involved in coenzyme A synthesis
3-Hydroxybutyric AcidShort-chain fatty acidDifferent functional group; involved in energy metabolism
4-Hydroxybutyric AcidHydroxy derivativeSimilar but lacks lactone structure

D-(-)-Pantolactone is unique due to its specific stereochemistry and role as a precursor to essential vitamins, distinguishing it from other similar compounds that may not have the same biological significance or utility in asymmetric synthesis .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

0.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

130.062994177 g/mol

Monoisotopic Mass

130.062994177 g/mol

Heavy Atom Count

9

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

J288D7O0JS

GHS Hazard Statements

Aggregated GHS information provided by 89 companies from 3 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

599-04-2

Wikipedia

(R)-pantolactone
Pantolactone

General Manufacturing Information

2(3H)-Furanone, dihydro-3-hydroxy-4,4-dimethyl-, (3R)-: ACTIVE

Dates

Modify: 2023-08-15
1: Heidlindemann M, Hammel M, Scheffler U, Mahrwald R, Hummel W, Berkessel A, Gröger H. Chemoenzymatic synthesis of vitamin B5-intermediate (R)-pantolactone via combined asymmetric organo- and biocatalysis. J Org Chem. 2015 Apr 3;80(7):3387-96. doi: 10.1021/jo502667x. Epub 2015 Mar 23. PubMed PMID: 25710713.
2: Hajare AK, Ravikumar V, Khaleel S, Bhuniya D, Reddy DS. Synthesis of molluscicidal agent cyanolide a macrolactone from D-(-)-pantolactone. J Org Chem. 2011 Feb 4;76(3):963-6. doi: 10.1021/jo101782q. Epub 2010 Dec 31. PubMed PMID: 21192736.
3: Shimizu S, Kataoka M. Optical resolution of pantolactone by a novel fungal enzyme, lactonohydrolase. Ann N Y Acad Sci. 1996 Oct 12;799:650-8. PubMed PMID: 8958119.
4: STANSLY PG, SCHLOSSER ME. The biological activity of pantolactone and pantoic acid. J Biol Chem. 1945 Dec;161:513-5. PubMed PMID: 21006934.
5: Nakayama H, Nakayama K, Nakayama R, Kato Y. Effects of pantolactone and butyrolactone on the pleiotropic phenotypes of lon mutants and on thermal induction of the SOS phenomena in a tif mutant of Escherichia coli K12. Arch Microbiol. 1982 Oct;132(4):308-12. PubMed PMID: 6217795.
6: Takasu A, Ohya K. Separation and determination of the enantiomers of pantolactone by gas-liquid chromatography. J Chromatogr. 1987 Feb 27;389(1):251-5. PubMed PMID: 3571352.
7: KING TE, NEAL AL, STRONG FM. Synthesis of pantolactone phosphate and its effect on growth of microorganisms. J Biol Chem. 1951 Mar;189(1):307-14. PubMed PMID: 14832243.
8: Moĭseenok AG, Slyshenkov VS, Sunozova EV, Gurinovich VA. [Quantitative gas chromatographic determination of pantolactone]. Vopr Med Khim. 1984 Jan-Feb;30(1):126-8. Russian. PubMed PMID: 6710930.
9: Tang Y, Sun Z, Hua L, Guo X, Wang J. [Production of D-pantolactone hydrolase by Fusarium moniliforme SW-902]. Wei Sheng Wu Xue Bao. 2002 Feb;42(1):81-7. Chinese. PubMed PMID: 12557353.
10: Evans DA, Wu J, Masse CE, MacMillan DW. A general method for the enantioselective synthesis of pantolactone derivatives. Org Lett. 2002 Oct 3;4(20):3379-82. PubMed PMID: 12323023.
11: Pansare SV, Jain RP. Enantioselective synthesis of (S)-(+)-pantolactone. Org Lett. 2000 Jan 27;2(2):175-7. PubMed PMID: 10814275.
12: Konno T, Meguro H, Tuzimura K. D-pantolactone as a circular dichromism (CD) calibration. Anal Biochem. 1975 Jul;67(1):226-32. PubMed PMID: 1147232.
13: Willemot J, Parry G, Wollish EG. [Improvement of the determination of pantothenates by photocolorimetry of pantolactone]. Ann Pharm Fr. 1969 Sep-Oct;27(9):615-8. French. PubMed PMID: 5368598.
14: Miller CN, LoVullo ED, Kijek TM, Fuller JR, Brunton JC, Steele SP, Taft-Benz SA, Richardson AR, Kawula TH. PanG, a new ketopantoate reductase involved in pantothenate synthesis. J Bacteriol. 2013 Mar;195(5):965-76. doi: 10.1128/JB.01740-12. Epub 2012 Dec 14. PubMed PMID: 23243306; PubMed Central PMCID: PMC3571331.
15: Ball M, Baron A, Bradshaw B, Dumeunier R, O'Brien M, Thomas EJ. The evolution of a stereoselective synthesis of the C1-C16 fragment of bryostatins. Org Biomol Chem. 2016 Oct 12;14(40):9650-9681. PubMed PMID: 27714213.
16: Ubeda C, Callejón RM, Troncoso AM, Moreno-Rojas JM, Peña F, Morales ML. A comparative study on aromatic profiles of strawberry vinegars obtained using different conditions in the production process. Food Chem. 2016 Feb 1;192:1051-9. doi: 10.1016/j.foodchem.2015.07.091. Epub 2015 Jul 23. PubMed PMID: 26304447.
17: Lv K, Zhang L, Lu W, Liu M. Control of supramolecular chirality of nanofibers and its effect on protein adhesion. ACS Appl Mater Interfaces. 2014;6(21):18878-84. doi: 10.1021/am504702p. Epub 2014 Oct 21. PubMed PMID: 25302778.
18: Abd-Alla MH, Bashandy SR. Production of Quorum Sensing Inhibitors in Growing Onion Bulbs Infected with Pseudomonas aeruginosa E (HQ324110). ISRN Microbiol. 2012 Jan 5;2012:161890. doi: 10.5402/2012/161890. Print 2012. PubMed PMID: 23724316; PubMed Central PMCID: PMC3658503.
19: Kashinath K, Jadhav PD, Reddy DS. Total synthesis of an anticancer norsesquiterpene alkaloid isolated from the fungus Flammulina velutipes. Org Biomol Chem. 2014 Jun 28;12(24):4098-103. doi: 10.1039/c4ob00300d. PubMed PMID: 24769797.
20: Tsui HW, Franses EI, Wang NH. Effect of alcohol aggregation on the retention factors of chiral solutes with an amylose-based sorbent: modeling and implications for the adsorption mechanism. J Chromatogr A. 2014 Feb 7;1328:52-65. doi: 10.1016/j.chroma.2013.12.078. Epub 2014 Jan 2. PubMed PMID: 24444802.

Explore Compound Types